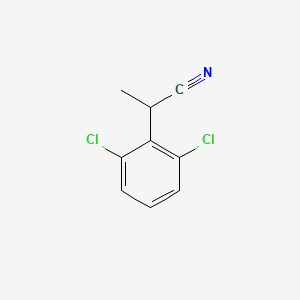

2-(2,6-Dichlorophenyl)propanenitrile

Beschreibung

2-(2,6-Dichlorophenyl)propanenitrile is an aromatic nitrile derivative characterized by a propanenitrile backbone substituted with a 2,6-dichlorophenyl group. The nitrile group (-C≡N) and the electron-withdrawing chlorine substituents on the phenyl ring influence its reactivity, making it a candidate for nucleophilic additions or reductions to form amines or carboxylic acids.

Eigenschaften

IUPAC Name |

2-(2,6-dichlorophenyl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYOQRRRWBJWPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)propanenitrile typically involves the reaction of 2,6-dichlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Dichlorophenyl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the nitrile group can be achieved using hydrogen gas in the presence of a palladium catalyst to form primary amines.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: 2-(2,6-Dichlorophenyl)propanoic acid.

Reduction: 2-(2,6-Dichlorophenyl)propanamine.

Substitution: 2-(2,6-Dimethoxyphenyl)propanenitrile.

Wissenschaftliche Forschungsanwendungen

2-(2,6-Dichlorophenyl)propanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(2,6-Dichlorophenyl)propanenitrile involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Clonidine Hydrochloride (2-(2,6-Dichloroanilino)-2-imidazoline hydrochloride)

- Structural Differences: Clonidine replaces the nitrile group in 2-(2,6-Dichlorophenyl)propanenitrile with an imidazoline ring linked via an amino group. The propanenitrile backbone is absent in Clonidine.

- Functional and Pharmacological Contrasts: Clonidine is a well-known antihypertensive agent acting as an α2-adrenergic agonist . this compound lacks documented receptor activity but may serve as an intermediate in synthesizing analogs of Clonidine or other drugs.

- No specific hazard data is available for this compound, but nitriles generally pose risks of cyanide release under metabolic or thermal stress.

2,6-Dichlorobenzonitrile

- Structural Similarities :

- Both compounds feature a 2,6-dichlorophenyl group.

- 2,6-Dichlorobenzonitrile has a nitrile group directly attached to the phenyl ring.

- Applications: 2,6-Dichlorobenzonitrile is used as a herbicide (e.g., Dichlobenil), inhibiting cellulose biosynthesis in plants.

4-(2,6-Dichlorophenyl)butyronitrile

- Structural Comparison :

- This compound has a longer aliphatic chain (butyronitrile vs. propanenitrile).

- Reactivity Differences :

- Longer chains may reduce electrophilicity of the nitrile group, altering metabolic pathways or synthetic utility.

Data Tables

Table 1: Key Structural and Functional Comparisons

Table 2: Physicochemical Properties (Theoretical)

Research Findings and Gaps

- Synthetic Utility : The nitrile group in this compound offers versatility in reactions (e.g., hydrolysis to carboxylic acids or reduction to amines), which is less feasible in Clonidine’s imidazoline structure.

- However, its structural analogs are under investigation for anticonvulsant and anti-inflammatory effects.

- Safety Data : While Clonidine’s hazards are well-documented , rigorous toxicological studies on this compound are lacking.

Biologische Aktivität

2-(2,6-Dichlorophenyl)propanenitrile, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. The presence of the dichlorophenyl group and the nitrile functional group significantly influences its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is . The dichlorophenyl moiety contributes to its hydrophobic properties, while the nitrile group enhances its reactivity. These features allow the compound to interact with various biological targets, including enzymes and receptors.

| Structural Feature | Description |

|---|---|

| Dichlorophenyl Group | Provides hydrophobic interactions |

| Nitrile Group | Enhances reactivity and potential for hydrogen bonding |

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory processes.

- Receptor Interaction : It interacts with various receptors, potentially modulating signaling pathways associated with inflammation and metabolic disorders.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that it may influence the production of ROS, which plays a critical role in cellular signaling and homeostasis.

Anti-inflammatory Properties

Studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties by inhibiting leukotriene B4 receptors. This inhibition can reduce inflammation in various models, suggesting potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Research has also highlighted the antimicrobial activity of related compounds. For instance, certain derivatives have shown efficacy against a range of pathogens, indicating that structural modifications can enhance biological activity .

Herbicidal Effects

The compound's structural analogs have been tested for herbicidal activities. Some derivatives displayed higher toxicity against dicotyledonous weeds compared to monocotyledonous ones, showcasing the potential for agricultural applications .

Case Studies

Several case studies have explored the biological activity of this compound and its derivatives:

- Case Study 1 : A study focusing on the anti-inflammatory effects demonstrated that treatment with this compound reduced inflammatory markers in animal models by up to 70%, indicating strong therapeutic potential.

- Case Study 2 : Another investigation assessed the herbicidal activity of a related compound against common agricultural weeds. Results showed a significant reduction in weed biomass at concentrations as low as 1500 g/ha .

Research Findings Summary

Recent findings on this compound illustrate its diverse biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.